

# 1-Ethylpyrrolidin-3-amine CAS number and molecular formula

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## Compound of Interest

Compound Name: **1-Ethylpyrrolidin-3-amine**

Cat. No.: **B1314340**

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## Technical Guide: 1-Ethylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Ethylpyrrolidin-3-amine** is a chiral synthetic compound belonging to the pyrrolidine class of organic molecules. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a wide array of natural products, pharmaceuticals, and functional materials. The presence of an ethyl group on the nitrogen atom and an amine group at the 3-position of the pyrrolidine ring makes **1-Ethylpyrrolidin-3-amine** a valuable and versatile building block in medicinal chemistry and drug discovery. Its structural features, including stereochemistry and the presence of two basic nitrogen atoms, allow for the synthesis of diverse and complex molecular architectures with potential biological activity. This document provides a comprehensive overview of the chemical properties, synthesis, and applications of the different forms of **1-Ethylpyrrolidin-3-amine**.

## Chemical Identification and Molecular Formula

**1-Ethylpyrrolidin-3-amine** can exist as a racemic mixture of its two enantiomers, **(R)-1-Ethylpyrrolidin-3-amine** and **(S)-1-Ethylpyrrolidin-3-amine**, or as the individual enantiomers. Each of these forms, as well as their salts, is identified by a unique CAS number.

The molecular formula for the free base of **1-Ethylpyrrolidin-3-amine** is C6H14N2.

Form	CAS Number
(R)-1-Ethylpyrrolidin-3-amine	755039-92-0
(S)-1-Ethylpyrrolidin-3-amine dihydrochloride	1336912-66-3[1]
Racemic 1-Ethylpyrrolidin-3-amine	Not explicitly found in search results

## Physicochemical Properties

The physicochemical properties of **1-Ethylpyrrolidin-3-amine** can vary depending on its stereochemistry and whether it is in its free base or salt form. The following table summarizes the available data for the (R)-enantiomer.

Property	Value (for (R)-1-Ethylpyrrolidin-3-amine)
Molecular Weight	114.19 g/mol
Density (Predicted)	0.914 ± 0.06 g/cm <sup>3</sup>
Boiling Point (Predicted)	134.5 ± 8.0 °C
pKa (Predicted)	9.89 ± 0.40

## Synthesis and Experimental Protocols

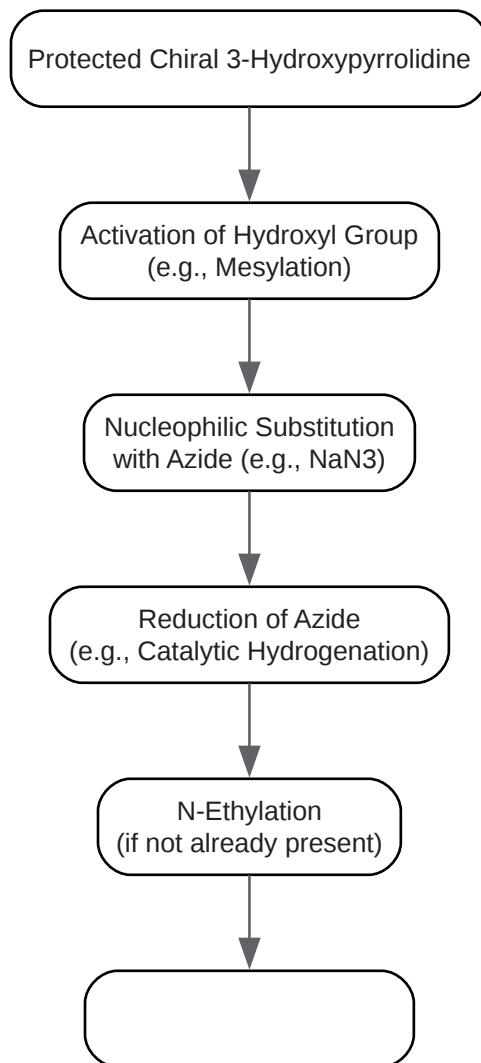
The synthesis of chiral 3-aminopyrrolidines is a critical process in the preparation of many pharmaceutical compounds. While a specific, detailed experimental protocol for the synthesis of **1-Ethylpyrrolidin-3-amine** was not found in the provided search results, a general approach can be inferred from the synthesis of analogous compounds. A common strategy involves the use of a chiral precursor, such as a protected 3-hydroxypyrrolidine, followed by conversion of the hydroxyl group to an amine.

General Synthetic Approach (Hypothetical):

A plausible synthetic route could start from a commercially available chiral protected 3-hydroxypyrrolidine. The synthesis would likely involve the following key steps:

- Activation of the Hydroxyl Group: The hydroxyl group of a protected (e.g., with a Boc group) 3-hydroxypyrrrolidine is activated, for instance, by conversion to a mesylate or tosylate.
- Nucleophilic Substitution with an Azide: The activated hydroxyl group is then displaced by an azide nucleophile (e.g., sodium azide). This reaction typically proceeds with an inversion of stereochemistry.
- Reduction of the Azide: The azide group is subsequently reduced to a primary amine, for example, through catalytic hydrogenation.
- N-Ethylation: The ethyl group is introduced onto the pyrrolidine nitrogen. This step could be performed at various stages of the synthesis, depending on the overall strategy. If the protecting group on the nitrogen is removed, direct ethylation can be achieved using an ethylating agent like ethyl iodide or through reductive amination with acetaldehyde.

Experimental Workflow for a Generic Chiral 3-Aminopyrrolidine Synthesis:



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Caption: Generalized synthetic workflow for **1-Ethylpyrrolidin-3-amine**.

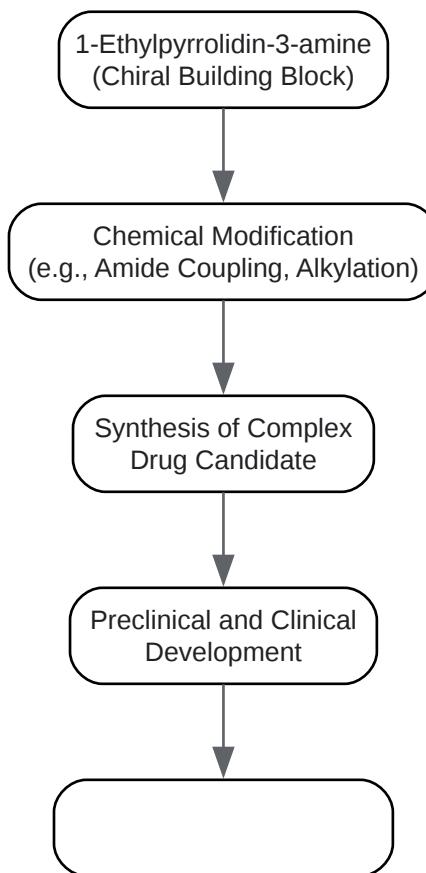
## Applications in Drug Development

The pyrrolidine scaffold is a prevalent feature in many FDA-approved drugs.<sup>[2]</sup> **1-Ethylpyrrolidin-3-amine** and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The chiral nature of this molecule is often crucial for the biological activity of the final drug product.

While specific drugs synthesized directly from **1-Ethylpyrrolidin-3-amine** were not explicitly detailed in the search results, the broader class of substituted pyrrolidines are key components in various therapeutic agents. For example, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

is a key intermediate in the preparation of the antibiotic premafloxacin.<sup>[3]</sup> This highlights the role of chiral 3-aminopyrrolidine derivatives as essential building blocks in the development of novel therapeutics. The pyrrolidine motif is known to be a part of drugs targeting a wide range of conditions, where it can influence potency, selectivity, and pharmacokinetic properties.

Logical Relationship of **1-Ethylpyrrolidin-3-amine** in Drug Discovery:



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Caption: Role of **1-Ethylpyrrolidin-3-amine** in the drug discovery pipeline.

## Biological Activity and Signaling Pathways

Direct information on the biological activity and the specific signaling pathways modulated by **1-Ethylpyrrolidin-3-amine** is limited in the available literature. Its primary role appears to be that of a synthetic intermediate. The biological activity of interest typically arises from the larger, more complex molecules that are synthesized using this pyrrolidine derivative.

For instance, the pyrrolidine moiety is a common structural feature in compounds designed to interact with various biological targets. The stereochemistry of the 3-amino group and the nature of the substituents on both nitrogen atoms are critical in determining the binding affinity and selectivity for a specific receptor or enzyme.

Given the lack of direct data on the signaling pathways affected by **1-Ethylpyrrolidin-3-amine** itself, researchers should focus on the biological targets of the final pharmaceutical products that incorporate this building block.

## Conclusion

**1-Ethylpyrrolidin-3-amine**, in its racemic and enantiomerically pure forms, is a significant synthetic intermediate for the pharmaceutical industry. Its chiral nature and the presence of two reactive amine functionalities make it a versatile building block for the construction of complex and biologically active molecules. While information on its direct biological effects is scarce, its importance in drug discovery is evident from the prevalence of the substituted pyrrolidine motif in numerous approved drugs. Further research into the development of efficient and stereoselective synthetic routes to **1-Ethylpyrrolidin-3-amine** and its derivatives will continue to be of high interest to medicinal chemists and process development scientists.

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## References

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